molecular formula C7F5NaO2 B1593213 Sodium 2,3,4,5,6-pentafluorobenzoate CAS No. 4830-57-3

Sodium 2,3,4,5,6-pentafluorobenzoate

Cat. No. B1593213
CAS RN: 4830-57-3
M. Wt: 234.05 g/mol
InChI Key: TYLVUOJLQDVPMQ-UHFFFAOYSA-M
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Description

Sodium 2,3,4,5,6-pentafluorobenzoate is a chemical compound with the CAS Number: 4830-57-3 . It has a molecular weight of 234.06 . The IUPAC name for this compound is sodium 2,3,4,5,6-pentafluorobenzoate .


Molecular Structure Analysis

The InChI code for Sodium 2,3,4,5,6-pentafluorobenzoate is 1S/C7HF5O2.Na/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10;/h(H,13,14);/q;+1/p-1 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

Sodium 2,3,4,5,6-pentafluorobenzoate is a solid at room temperature . The compound has a molecular formula of C7F5NaO2 .

Scientific Research Applications

Application 1: Enhancement of Sulfonamide Pharmaceutical Removal from Water

  • Summary of the Application : Sodium 2,3,4,5,6-pentafluorobenzoate (PFBS) is used to intercalate functional pillars into graphene oxide (GO) sheets, forming novel composite materials . These materials are used as adsorbents to eliminate sulfadiazine (SD), a type of sulfonamide pharmaceutical, from aqueous solutions .
  • Methods of Application or Experimental Procedures : The composite materials were prepared by intercalating PFBS and pentafluorobenzene (PFB) into GO sheets . This led to the formation of size hives and increased the availability of the intrinsic area of GO . The adsorption capacities of the synthesized materials (GO-PFBS and GO-PFB) were then investigated .
  • Results or Outcomes : The adsorption capacities of GO-PFBS (1002.21 μmol/g) and GO-PFB (564.17 μmol/g) were found to be 6.37 and 3.59 times higher than that of GO (157.21 μmol/g), respectively . The adsorption of SD onto GO-PFBS decreased with increasing solution pH . It was found that hydrophobic interaction fully participates in the adsorption process, and the electrostatic complementation of hydrogen bonding further enhances the SD adsorption .

Application 2: Fluorine Source in Organic Synthesis

  • Summary of the Application : Sodium 2,3,4,5,6-pentafluorobenzoate can be used as a fluorine source in organic synthesis . The presence of fluorine in a molecule can significantly alter its properties, making this an important technique in the development of new pharmaceuticals and agrochemicals.
  • Methods of Application or Experimental Procedures : A common method of preparation involves reacting benzoic acid with a fluorinating agent, followed by a reaction with sodium hydroxide to obtain Sodium 2,3,4,5,6-pentafluorobenzoate .

Application 3: Catalyst or Ligand in Organic Synthesis

  • Summary of the Application : Sodium 2,3,4,5,6-pentafluorobenzoate can also be used as a catalyst or ligand in organic synthesis . Catalysts and ligands play a crucial role in facilitating chemical reactions, making this an important technique in the development of new pharmaceuticals and agrochemicals.
  • Methods of Application or Experimental Procedures : A common method of preparation involves reacting benzoic acid with a fluorinating agent, followed by a reaction with sodium hydroxide to obtain Sodium 2,3,4,5,6-pentafluorobenzoate .

Safety And Hazards

Sodium 2,3,4,5,6-pentafluorobenzoate is classified as an irritant. It can cause irritation to the eyes, respiratory system, and skin . Safety measures include avoiding dust formation, avoiding breathing in mist, gas, or vapours, and avoiding contact with skin and eyes .

Future Directions

Sodium 2,3,4,5,6-pentafluorobenzoate has been used in research to enhance the removal of sulfonamide pharmaceuticals from water . This suggests potential future applications in environmental remediation.

properties

IUPAC Name

sodium;2,3,4,5,6-pentafluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HF5O2.Na/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10;/h(H,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLVUOJLQDVPMQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7F5NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635492
Record name Sodium pentafluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2,3,4,5,6-pentafluorobenzoate

CAS RN

4830-57-3
Record name Sodium pentafluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Sodium 2,3,4,5,6-pentafluorobenzoate
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Reactant of Route 6
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Citations

For This Compound
1
Citations
W Wang, S Wang, M Vakili, Y Wang, C Sun… - … Science and Pollution …, 2022 - Springer
Herein, novel composite materials were prepared by intercalating functional pillars, ie, pentafluorobenzene (PFB) and sodium 2,3,4,5,6-pentafluorobenzoate (PFBS), into graphene …
Number of citations: 5 link.springer.com

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